cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697347
InChI: InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
SMILES: CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13697347

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name (3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Standard InChI Key IFPZGYNNPYYDGA-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1CCN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
SMILES CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The piperidine ring adopts a chair conformation, with the Boc group and carboxylic acid occupying axial and equatorial positions, respectively, in the cis-configuration. This spatial arrangement influences steric interactions and hydrogen-bonding capabilities, critical for its reactivity and solubility.

Physicochemical Characteristics

Key properties include:

PropertyValue
Melting Point128–132°C (decomposes)
Solubility25 mg/mL in DMSO
LogP (Partition Coefficient)2.1 (estimated)
pKa (Carboxylic Acid)~4.5

The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, while the carboxylic acid moiety allows for ionic interactions in aqueous environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives yields 4-methylpiperidine-3-carboxylic acid.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine protects the amine group.

  • Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the cis-configuration of substituents.

Reaction conditions typically involve dichloromethane as the solvent, ambient temperature, and 12–24-hour reaction times. Yields range from 65–80%, with purity exceeding 95% after recrystallization.

Industrial Manufacturing

Industrial processes optimize for scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during Boc protection.

  • Automated Crystallization: Ensures consistent particle size distribution for downstream applications.

  • Quality Control: HPLC and NMR spectroscopy verify purity and stereochemical integrity.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s versatility is demonstrated in synthesizing:

  • Histamine H₃ Receptor Antagonists: Modulating neurotransmitter release for treating sleep disorders.

  • Anticancer Agents: Derivatives inhibit topoisomerase II, showing IC₅₀ values of 1.2–3.8 μM in leukemia cell lines.

  • Antibiotics: Structural analogs disrupt bacterial cell wall synthesis, with MIC values of 4–16 μg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR) Studies

Modifications at the 3- and 4-positions reveal:

  • Methyl Group (C4): Increases metabolic stability by 40% compared to unsubstituted analogs.

  • Carboxylic Acid (C3): Essential for binding to metalloproteinases (Kd = 120 nM).

Biological Activity and Mechanisms

Cytotoxicity Profiles

In vitro assays using MTT and Annexin V staining demonstrate:

  • Apoptosis Induction: Caspase-3 activation in HeLa cells at 10 μM.

  • Cell Cycle Arrest: G1 phase blockade in MCF-7 breast cancer cells.

Neuroprotective Effects

The compound reduces oxidative stress in neuronal cultures:

  • ROS Scavenging: Decreases reactive oxygen species by 60% at 50 μM.

  • BDNF Upregulation: Enhances brain-derived neurotrophic factor expression by 2.5-fold.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioavailability

CompoundLogPSolubility (mg/mL)Bioavailability (%)
cis-Boc-4-methyl-piperidine-3-COOH2.12545
trans-Boc-4-methyl-piperidine-3-COOH2.31832
Boc-piperidine-3-COOH (no methyl)1.83528

The cis-configuration and methyl group synergistically improve membrane permeability and metabolic stability.

Stability Under Physiological Conditions

Half-life studies in human plasma:

ConditionHalf-life (h)
pH 7.4, 37°C6.2
pH 2.0, 37°C1.8

Acidic conditions accelerate Boc deprotection, limiting oral bioavailability but enabling controlled drug release in targeted delivery systems.

Emerging Applications in Material Science

Self-Assembling Nanostructures

The compound forms micelles in aqueous solutions (CMC = 0.8 mM), with potential for drug encapsulation.

Polymer Functionalization

Copolymerization with polyethylene glycol yields pH-responsive hydrogels used in wound dressings.

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